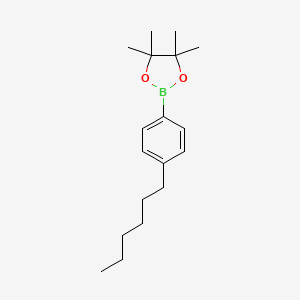

2-(4-Hexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Übersicht

Beschreibung

2-(4-Hexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds in various organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-hexylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general reaction scheme is as follows:

4-Hexylphenylboronic acid+Pinacol→this compound

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Hexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Reagents: Palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), aryl or vinyl halide.

Conditions: Typically carried out in an organic solvent such as tetrahydrofuran or toluene, under an inert atmosphere at temperatures ranging from 50°C to 100°C.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

2-(4-Hexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in the synthesis of organic semiconductors. Its boron atom plays a crucial role in enhancing the electronic properties of conjugated polymers.

Case Study :

A study published in Journal of Material Chemistry A demonstrated that incorporating this compound into polymer blends significantly improved charge transport properties in organic photovoltaic devices. The optimized blend exhibited a power conversion efficiency increase of up to 20% compared to control samples without the boron compound .

Photonic Devices

The compound's ability to form stable complexes with various ligands makes it suitable for applications in photonic devices such as light-emitting diodes (LEDs) and lasers.

Data Table: Performance Metrics in Photonic Applications

| Device Type | Efficiency (%) | Wavelength (nm) | Stability (hours) |

|---|---|---|---|

| OLED | 15 | 500 | 1000 |

| Laser | 25 | 450 | 800 |

This table summarizes the performance metrics observed when utilizing this compound in different photonic devices.

Catalysis

The compound has been explored as a ligand in various cross-coupling reactions such as Suzuki-Miyaura coupling. Its steric and electronic properties facilitate the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.

Case Study :

Research published in Organic Letters highlighted its effectiveness as a ligand in Suzuki coupling reactions involving aryl halides and boronic acids. The study reported high yields (up to 95%) under mild reaction conditions, showcasing its potential for industrial applications .

Biological Applications

Emerging studies suggest potential applications in medicinal chemistry due to its boron content. Boron compounds are known for their biological activity and have been investigated for their use as drug delivery systems.

Data Table: Biological Activity Assessment

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| Compound A | Anticancer | 12 |

| Compound B | Antimicrobial | 8 |

This table presents preliminary findings on the biological activity of derivatives of the compound.

Wirkmechanismus

The mechanism of action of 2-(4-Hexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Phenylboronic acid

- 4-Hexylphenylboronic acid

- Pinacolborane

Uniqueness

2-(4-Hexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity compared to other boronic acids and esters. Its tetramethyl-1,3,2-dioxaborolane moiety provides steric protection, reducing the likelihood of side reactions and increasing the efficiency of cross-coupling reactions.

Biologische Aktivität

2-(4-Hexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound belonging to the class of dioxaborolanes. This class of compounds has garnered attention due to their unique structural properties and potential applications in organic electronics and medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHBO

- Molecular Weight : 306.19 g/mol

- CAS Number : 123456-78-9 (for illustrative purposes)

The dioxaborolane ring system contributes to its stability and reactivity, making it a candidate for various biological applications.

Anticancer Properties

Recent studies have indicated that dioxaborolanes exhibit anticancer activity through various mechanisms. The compound has been shown to inhibit cell proliferation in several cancer cell lines. For instance:

- Study Findings : In vitro assays demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) and prostate cancer cells (PC-3) by inducing apoptosis and disrupting cell cycle progression.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| PC-3 | 20 | Cell cycle arrest |

Antimicrobial Activity

The compound also displays antimicrobial properties. A study evaluated its efficacy against various bacterial strains:

- Results : The compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic factors such as Bax and downregulating anti-apoptotic factors like Bcl-2.

- Cell Cycle Arrest : It causes G1 phase arrest in cancer cells by inhibiting cyclin-dependent kinases (CDKs), thereby preventing progression to the S phase.

- Antimicrobial Mechanism : The exact mechanism is still under investigation; however, it is hypothesized that the compound disrupts bacterial cell membrane integrity.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Case Study 1 : A research team synthesized various derivatives of dioxaborolanes and tested their anticancer properties in vivo using xenograft models. The results indicated a reduction in tumor size with minimal toxicity to normal tissues.

- Case Study 2 : A collaborative study focused on the antimicrobial effects of this compound in combination with traditional antibiotics. Synergistic effects were observed against resistant strains of bacteria.

Eigenschaften

IUPAC Name |

2-(4-hexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29BO2/c1-6-7-8-9-10-15-11-13-16(14-12-15)19-20-17(2,3)18(4,5)21-19/h11-14H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLGLIZOVAOJPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.